![molecular formula C19H14N4O5S B2863775 N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-32-8](/img/structure/B2863775.png)

N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

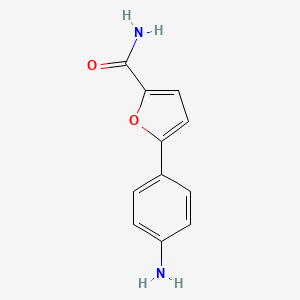

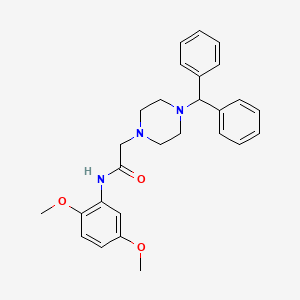

“N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C18H12N4O5S. Its average mass is 396.377 Da and its monoisotopic mass is 396.052826 Da .

Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]thieno[2,3-d]pyrimidine core. This core is substituted at various positions with a methoxy group, a nitrophenyl group, a methyl group, and a carboxamide group .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry Applications

Studies on thieno[2,3-d]pyrimidines and related heterocycles have demonstrated their significance in synthetic organic chemistry, offering pathways to novel compounds with potential therapeutic applications. For instance, Clark and Hitiris (1984) explored the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines, highlighting the versatility of thieno[2,3-d]pyrimidines in heterocyclic chemistry (Clark & Hitiris, 1984).

Antidiabetic Activity

Research into dihydropyrimidine derivatives, such as those mentioned by Lalpara et al. (2021), has shown in vitro antidiabetic activity. These findings underscore the potential of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives in developing new antidiabetic agents (Lalpara et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, along with analgesic and anti-inflammatory activities. Such research highlights the therapeutic potential of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Cytotoxicity for Cancer Research

The synthesis and characterization of pyrido[2,3-d]pyrimidines and their evaluation for cytotoxic activity against various cancer cell lines represent another crucial area of research. For example, Hassan, Hafez, and Osman (2014) investigated new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its therapeutic properties, given the reported medicinal applications of structurally similar compounds . Additionally, more research could be conducted to explore its physical and chemical properties, as well as its safety and hazards.

Eigenschaften

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S/c1-10-4-3-7-22-16(10)21-18-12(19(22)25)9-15(29-18)17(24)20-13-6-5-11(23(26)27)8-14(13)28-2/h3-9H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWLKGVIUMYCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone](/img/structure/B2863697.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)

![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)

![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)